2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
Description
Historical Context and Development of α-Haloamide Research
The exploration of α-haloamides dates to early 20th-century investigations into halogenated carbonyl compounds. α-Haloamides gained prominence due to their dual reactivity as electrophiles (via halogen displacement) and nucleophiles (via enolate formation). The development of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide emerged from systematic efforts to optimize halogenated amides for asymmetric synthesis and medicinal applications. Key milestones include:
- 1960s–1980s : Discovery of α-haloamides as precursors for C–C bond formation via metal-catalyzed cross-couplings.
- 2000s : Advancements in stereoselective reactions using α-haloamides, enabling access to chiral centers.
- 2010s–Present : Integration of α-haloamides into photoredox catalysis and enzyme-targeted drug design.
This compound exemplifies the evolution of α-haloamide chemistry, combining a chloro substituent with a piperidine-phenyl scaffold to balance stability and reactivity.
Position Within the Broader Field of Halogenated Amides
This compound occupies a unique niche due to its structural hybridity:
Compared to simpler α-haloacetamides (e.g., chloroacetamide), this compound’s aromatic and heterocyclic moieties enable:
Significance in Contemporary Medicinal Chemistry
The compound’s relevance stems from its dual utility in synthesis and bioactivity:
- Synthetic Applications :
- Biological Relevance :
Recent studies highlight its role in synthesizing thieno[2,3-b]pyridine derivatives with hypoglycemic activity.
Research Rationale and Academic Interest
Current investigations focus on three fronts:
1. Asymmetric Catalysis :
The compound’s α-chloro center enables direct enolization under mild conditions, bypassing traditional strong bases. For example, Shi et al. achieved diastereoselective Mannich reactions using a cinchona alkaloid catalyst (dr > 20:1).
2. Structural Diversification :
Modifications at the piperidine nitrogen or phenyl ring have yielded derivatives with enhanced target affinity. A 2023 study reported IC~50~ values of 0.10 μM for PI3K-C2α inhibitors derived from this scaffold.
3. Mechanistic Studies :
Advanced spectroscopic techniques (e.g., $$ ^1H $$-NMR, $$ ^{13}C $$-NMR) have elucidated its conformational preferences:
| Spectroscopic Data | Observation |
|---|---|
| $$ ^1H $$-NMR (600 MHz, DMSO) | δ 7.33–7.84 (m, aromatic protons), δ 4.26 (s, SCH~2~) |
| IR (KBr) | 1753 cm$$ ^{-1} $$ (C=O stretch), 3366 cm$$ ^{-1} $$ (N–H) |
These findings underscore its value as a model system for studying halogen bonding and amide resonance.
Properties
IUPAC Name |
2-chloro-2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-18(15-7-3-1-4-8-15)19(23)21-16-9-11-17(12-10-16)22-13-5-2-6-14-22/h1,3-4,7-12,18H,2,5-6,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCIUYLCKUWNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide typically involves the reaction of 2-chloro-2-phenylacetic acid with 4-piperidinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: The acetamide group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of phenolic compounds.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Pharmacological Activities
The compound has been investigated for various pharmacological properties, including:
- Anticancer Activity : Research indicates that derivatives of acetamide compounds, including 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, exhibit cytotoxic effects against several cancer cell lines. Studies have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and PANC-1 (pancreatic cancer) .
- Analgesic Properties : Similar compounds within the acetamide class have demonstrated analgesic effects comparable to established pain relievers like paracetamol. The mechanism often involves modulation of inflammatory pain pathways .
- Antimicrobial Activity : The compound has been screened for antibacterial and antifungal activities, showing potential as a broad-spectrum antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of various acetamide derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
Case Study 2: Analgesic Activity
In a comparative study of analgesic agents, this compound was tested alongside traditional analgesics. It exhibited a notable reduction in pain response in animal models, suggesting its viability as a new analgesic drug candidate .
Summary of Applications
| Application Type | Description |
|---|---|
| Anticancer | Effective against various cancer cell lines; potential for drug development |
| Analgesic | Comparable efficacy to traditional pain relievers; anti-inflammatory effects |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi; relevance in resistance issues |
Mechanism of Action
The mechanism of action of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenyl group play crucial roles in binding to the active sites of these targets, modulating their activity. The piperidinophenyl group enhances the compound’s affinity and specificity for its targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Their Impact
Substituents on the Aromatic Ring
- N-(4-Fluorophenyl)-2-chloroacetamide (): Replacing the piperidinophenyl group with a 4-fluorophenyl moiety simplifies the structure. Intramolecular C–H···O interactions stabilize its crystal packing, a feature shared with other N-arylacetamides .
- 2-Chloro-N-(4-chlorophenyl)acetamide (): The 4-chlorophenyl group increases hydrophobicity, favoring membrane penetration. Its crystal structure shows intermolecular N–H···O hydrogen bonds, similar to the target compound’s likely packing behavior .
Variations in the Amine Group
- Piperazine vs. Piperidine : Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide () replace piperidine with piperazine, introducing a sulfonyl group. This modification enhances antibacterial activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to improved solubility and hydrogen-bonding capacity .
- Pyrrolidine Analogs : 2-Chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide () substitutes piperidine with pyrrolidine, a 5-membered ring. This reduces steric bulk and may alter binding kinetics in enzyme active sites .
Heterocyclic Additions
- Thiadiazole Derivatives: Compounds such as 2-(2-fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide () incorporate a thiadiazole ring, enhancing cytotoxicity (IC50 = 1.8 µM against Caco-2 cells) but reducing metabolic stability due to increased polarity .
- Pyrimidine-Substituted Acetamides : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () demonstrates how heterocycles like pyrimidine can modulate electronic properties, affecting binding to biological targets .
Antimicrobial Activity
- Gram-Positive Bacteria : Piperazine-containing analogs (e.g., compounds 47–50 in ) exhibit potent activity (MIC < 1 µg/mL) due to sulfonyl and aromatic groups enhancing target affinity .
- Fungal Pathogens : Derivatives with pyridyl or thiazole groups (e.g., compound 49 in ) show antifungal effects, likely via inhibition of ergosterol biosynthesis .
Anticancer Activity
- Cytotoxicity: Phenoxy-thiadiazole derivatives () demonstrate IC50 values in the low micromolar range (1.8–10 µM), outperforming 5-fluorouracil in some cases. The thiadiazole ring facilitates DNA intercalation or topoisomerase inhibition .
- SAR Insights : Hydrophobic interactions (e.g., N-phenethyl groups in ) enhance binding to enzymes like 17β-HSD2, suggesting that the target compound’s piperidine group may similarly optimize hydrophobic contacts .
Antiviral Activity
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Intramolecular (C–H···O) and intermolecular (N–H···O) interactions stabilize crystal structures in analogs like N-(4-fluorophenyl)-2-chloroacetamide . The target compound likely exhibits similar patterns, influencing solubility and bioavailability.
- Hydrophobicity : Chlorine and aryl substituents increase logP values, enhancing blood-brain barrier penetration in neuroactive analogs .
Biological Activity
2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, with the chemical formula C13H17ClN2O, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-piperidinophenyl amine with chloroacetyl chloride in the presence of a suitable solvent. The process may include purification steps such as recrystallization to achieve the desired purity and yield.
Anticonvulsant Activity
Research indicates that derivatives of acetamides, including those similar to this compound, exhibit anticonvulsant properties. A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity in animal models. The results showed that certain derivatives demonstrated significant protective effects against seizures in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests at varying doses, suggesting a promising avenue for further research into similar compounds .
Antimicrobial Activity
Additionally, compounds structurally related to this compound have been assessed for antimicrobial activity. In one study, synthesized derivatives were tested against various bacterial strains, revealing appreciable activity against both Gram-positive and Gram-negative bacteria. The inhibition zones measured indicated that these compounds could inhibit bacterial growth effectively .
The biological activity of this compound may be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems or inhibit certain enzymes involved in neurotransmission and inflammation pathways. For instance, its structural similarity to known anticonvulsants implies potential interactions with GABAergic or glutamatergic systems .
Study on Anticonvulsant Properties
A notable study involved the evaluation of various acetamide derivatives in animal models for their anticonvulsant properties. The study found that certain compounds exhibited significant protection in MES tests at doses of 100 mg/kg and 300 mg/kg. The results were summarized in a table illustrating the efficacy of different compounds over time intervals post-administration .
| Compound | Dose (mg/kg) | MES Protection Time (h) |
|---|---|---|
| Compound A | 100 | 0.5 |
| Compound B | 300 | 4 |
| Compound C | 100 | 0.5 |
| Compound D | 300 | 0.5 |
Antimicrobial Testing
Another study focused on the antimicrobial efficacy of synthesized derivatives related to this compound. The results indicated varying levels of activity against different bacterial strains, as shown in the following table:
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 2-Chloro-N-(3-hydroxyphenyl)acetamide | 8 | Bacillus subtilis |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | 12 | Staphylococcus aureus |
| 2-Chloro-N-(3-hydroxyphenyl)acetamide | 6 | Escherichia coli |
Q & A
Q. What are the standard synthetic routes for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chloroacetamide derivatives with substituted phenylpiperidine precursors. For example, analogous syntheses (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) utilize coupling reactions between chlorinated acetamides and aryl amines under reflux conditions in polar aprotic solvents like DMF or THF . Intermediates are purified via column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for confirming stereochemistry and intramolecular interactions, such as hydrogen bonding (e.g., C–H···O and N–H···O interactions observed in structurally similar acetamides) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds stabilizing the crystal lattice). For instance, intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds in related compounds (e.g., N-(substituted phenyl)-2-chloroacetamides) are critical for understanding packing efficiency and stability . NMR (¹H/¹³C) and IR spectroscopy further confirm functional groups and regiochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Target-based assays (e.g., enzyme inhibition or receptor binding) and phenotypic screens (e.g., cytotoxicity against cancer cell lines) are common. For example, acetamide derivatives with piperidine moieties have been screened for kinase inhibition or antimicrobial activity using microdilution assays (e.g., MIC determination against bacterial/fungal strains) . Dose-response curves and IC₅₀ calculations are analyzed using nonlinear regression models. Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., triplicate replicates) are essential for reliability .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and activity of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations predict reaction pathways and transition states, reducing trial-and-error synthesis. For instance, reaction path searches using quantum chemical methods (e.g., Gaussian 16) identify energetically favorable intermediates . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like kinases or GPCRs. QSAR models correlate structural features (e.g., logP, polar surface area) with activity, guiding functional group modifications .
Q. How to resolve contradictions in reported biological activity data for structurally similar acetamides?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., ATCC-certified cell lines, controlled O₂/CO₂ levels).
- Analytical Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity).
- Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects in solubility) .
Q. What strategies enhance the pharmacokinetic profile of this compound derivatives?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability.
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsome assays) and modify metabolically labile sites (e.g., replacing methyl groups with halogens) .
- Blood-Brain Barrier Penetration : Calculate physicochemical parameters (e.g., AlogP, PSA) and validate using in situ perfusion models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
